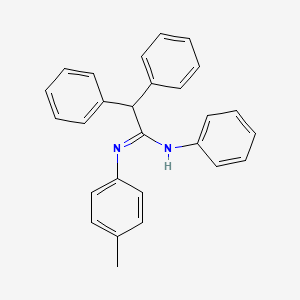
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethanimidamide group, and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of benzeneethanamine with 4-methylbenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylamine in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanimidamide, n-hydroxy-n’-(4-methylphenyl)-
- Benzeneethanimidamide, n,n-bis(1-methylethyl)-n’-(4-methylphenyl)sulfonyl
- Benzeneethanimidamide, n-hydroxy-4-(trifluoromethyl)-
Uniqueness
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
4172-74-1 |
|---|---|
Molecular Formula |
C27H24N2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide |
InChI |
InChI=1S/C27H24N2/c1-21-17-19-25(20-18-21)29-27(28-24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26H,1H3,(H,28,29) |
InChI Key |
QDKDQXZZOMEOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


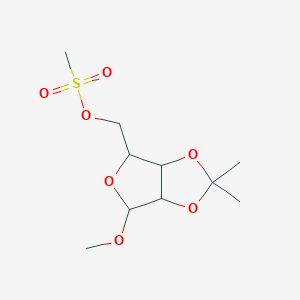
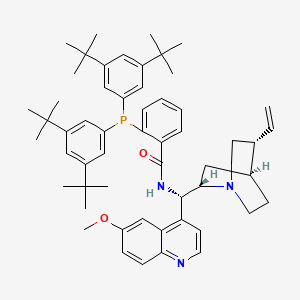
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
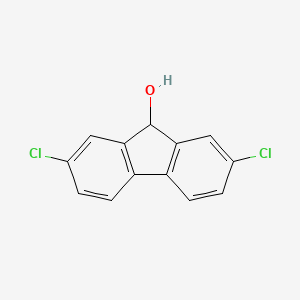
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
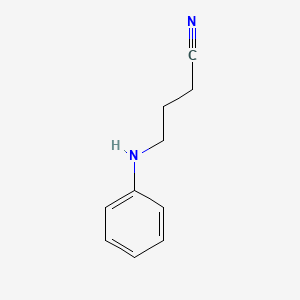
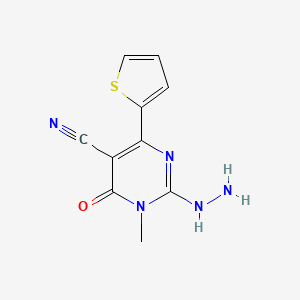
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
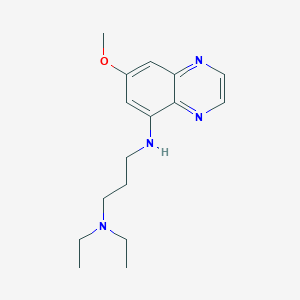
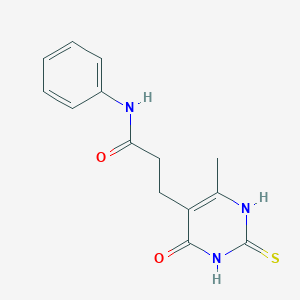
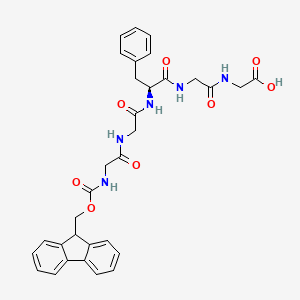

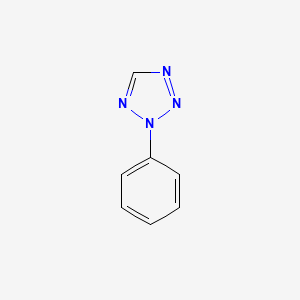
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
